![molecular formula C15H17N3O5S2 B2774727 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2097916-14-6](/img/structure/B2774727.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound could involve several steps, including the formation of the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The synthesis of thiophene derivatives, which are essential heterocyclic compounds, could also be involved .Molecular Structure Analysis
The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters . This process could be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Anticancer Activity
The compound has been evaluated for its anticancer potential. In a study by Helmy et al., twelve novel chalcone derivatives were synthesized using the Claisen–Schmidt condensation reaction. Among these derivatives, compound 7g emerged as the most promising. It exhibited significant inhibitory effects against human cancer cell lines, including A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). Notably, its IC50 values were comparable to the reference drug doxorubicin .
Metal Complexes and Coordination Chemistry
The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) has been synthesized and characterized. Upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates, it yielded complexes with a stoichiometric ratio of 1:2 (metal:ligand). These metal complexes are of interest in coordination chemistry and may have applications in catalysis or materials science .
Antibacterial Properties
Researchers have explored the antibacterial activity of nitrofurantoin analogues containing furan and pyrazole scaffolds. These compounds were designed by Hassan and colleagues. While the specific compound was not directly studied, similar furan-containing derivatives exhibited promising antibacterial effects. Further investigations could explore this compound’s potential in combating bacterial infections .
Gene Expression Modulation
Compound 7g (mentioned earlier for its anticancer activity) was also assessed for its impact on gene expression. In lung cancer cells, it led to significant upregulation of the AMY2A and FOXG1 genes. Similarly, in liver cancer cells, the PKM and PSPH genes showed improved expression levels. These findings suggest a potential role in gene regulation .
DNA Damage and Fragmentation
In addition to its anticancer effects, compound 7g induced DNA damage in treated lung cell lines. However, it also reduced DNA damage in liver cancer cells. Interestingly, DNA fragmentation increased in both lung and liver cell lines treated with 7g. Understanding these mechanisms could lead to novel therapeutic strategies .
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-25(21,22)18-7-6-17(15(18)20)14(19)16-10-11(12-4-2-8-23-12)13-5-3-9-24-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHIPCKHTAZMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)


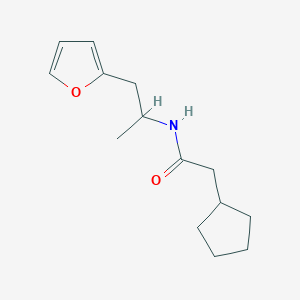
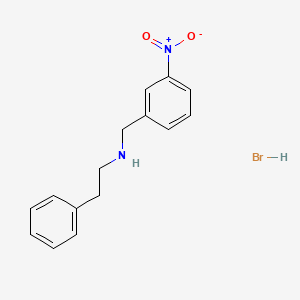
![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)

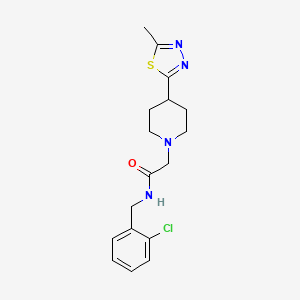
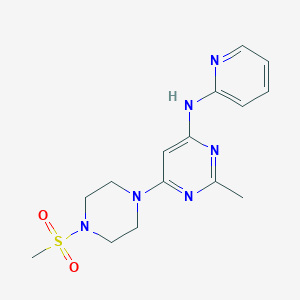
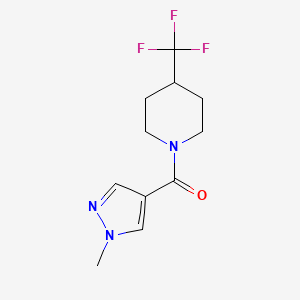
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)
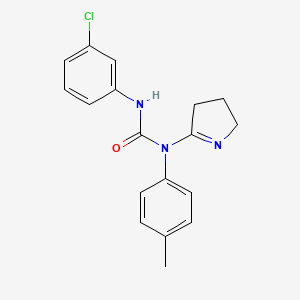

![7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2774667.png)